molecular formula C15H20O4 B14253078 2-Hydroxy-6-(8-oxooctyl)benzoic acid CAS No. 468081-25-6

2-Hydroxy-6-(8-oxooctyl)benzoic acid

Katalognummer: B14253078
CAS-Nummer: 468081-25-6
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: HFSHHMTXTVRIBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-6-(8-oxooctyl)benzoic acid is a chemical compound with the molecular formula C15H20O4 It is a derivative of benzoic acid, characterized by the presence of a hydroxy group at the second position and an 8-oxooctyl group at the sixth position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(8-oxooctyl)benzoic acid typically involves the introduction of the 8-oxooctyl group onto a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where benzoic acid is reacted with an 8-oxooctyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-6-(8-oxooctyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the 8-oxooctyl chain can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 2-keto-6-(8-oxooctyl)benzoic acid.

    Reduction: Formation of 2-hydroxy-6-(8-hydroxyoctyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-6-(8-oxooctyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of cosmetic products due to its skin-conditioning properties.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-6-(8-oxooctyl)benzoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the 8-oxooctyl chain can interact with hydrophobic regions of proteins and cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    2-Hydroxy-5-octanoylbenzoic acid: Similar structure but with a different position of the octanoyl group.

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the 8-oxooctyl group but shares the hydroxybenzoic acid core.

    6-Hydroxy-2-(8-oxooctyl)benzoic acid: Isomer with the hydroxy and oxooctyl groups at different positions.

Uniqueness: 2-Hydroxy-6-(8-oxooctyl)benzoic acid is unique due to the specific positioning of the hydroxy and 8-oxooctyl groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

468081-25-6

Molekularformel

C15H20O4

Molekulargewicht

264.32 g/mol

IUPAC-Name

2-hydroxy-6-(8-oxooctyl)benzoic acid

InChI

InChI=1S/C15H20O4/c16-11-6-4-2-1-3-5-8-12-9-7-10-13(17)14(12)15(18)19/h7,9-11,17H,1-6,8H2,(H,18,19)

InChI-Schlüssel

HFSHHMTXTVRIBB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)O)C(=O)O)CCCCCCCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.